Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate

Description

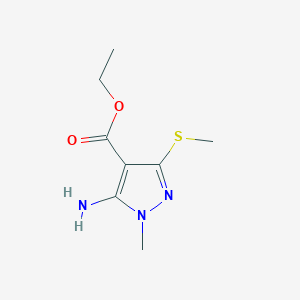

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-4-13-8(12)5-6(9)11(2)10-7(5)14-3/h4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOQMLHHWLPSBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1SC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701175447 | |

| Record name | Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151290-84-5 | |

| Record name | Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151290-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic applications based on recent research findings.

- Molecular Formula : C6H9N3O2

- Molecular Weight : 155.15 g/mol

- CAS Number : 151290-84-5

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The synthesis process often includes steps such as esterification and cyclocondensation, leading to high yields of the desired pyrazole derivatives .

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various human cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

In vivo studies have indicated that this compound possesses notable anti-inflammatory activity. It was evaluated using the acetic acid-induced writhing test in mice, demonstrating a reduction in pain response. Additionally, it was effective in carrageenan-induced paw edema models, suggesting its potential as an analgesic and anti-inflammatory agent .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. Notably, it has shown inhibitory effects on succinate dehydrogenase, which is crucial in metabolic pathways related to cancer metabolism . Furthermore, it has been tested for α-glucosidase inhibition, indicating potential applications in managing diabetes by controlling postprandial hyperglycemia .

Case Studies

Case Study 1: Anticancer Activity

In a study examining various pyrazole derivatives, this compound was found to inhibit cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values of 15 µM and 20 µM respectively. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Properties

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw swelling compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was also observed, suggesting a robust anti-inflammatory mechanism .

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate has been investigated for its potential pharmacological activities. Studies indicate that derivatives of pyrazole compounds exhibit anti-inflammatory, analgesic, and antipyretic properties. The presence of the amino and methylthio groups in this compound enhances its biological activity, making it a candidate for further drug development.

Case Study: Synthesis and Activity

A notable study synthesized a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates and evaluated their pharmacological activities. The results showed that certain derivatives exhibited significant inhibitory effects on cyclooxygenase enzymes, which are crucial in inflammatory processes . This suggests that such compounds could be developed into anti-inflammatory drugs.

Agricultural Applications

Pesticide Development

The compound's structure allows it to function as a potential pesticide or herbicide. Research has indicated that pyrazole derivatives can act as effective agents against various pests and weeds. The incorporation of the methylthio group is particularly relevant as it may enhance the compound's efficacy by improving its lipophilicity and metabolic stability.

Case Study: Herbicidal Activity

A study focused on the herbicidal activity of ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate demonstrated promising results against specific weed species. The compound was tested in field trials, where it showed effective control over target weeds without significant phytotoxicity to crops . This positions it as a viable candidate for developing environmentally friendly agricultural chemicals.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its functional groups allow for various chemical modifications, facilitating the creation of new compounds with desired properties.

Synthetic Pathways

The compound can be utilized in multi-step synthetic routes to create novel pyrazole derivatives. For example, reactions involving nucleophilic substitutions or cyclization can lead to the formation of structurally diverse pyrazoles that may have unique biological activities or physical properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Pyrazole derivatives are highly tunable via substitutions at positions 1, 3, and 4. Below is a comparative analysis of analogs:

Key Observations:

- Position 1 Substituents : Methyl (target) vs. phenyl () or heterocycles () influence solubility and steric effects. Bulky groups like t-butyl () reduce reactivity but enhance stability.

- Position 3 Substituents : Methylthio (-SCH₃) provides moderate electron-donating effects, while trifluoromethyl (-CF₃, ) increases electronegativity and metabolic stability.

- Pharmacological Impact : Fungicidal activity is prominent in analogs with bulky substituents (), whereas chloropyridazine derivatives () may target bacterial enzymes.

Example:

The t-butyl-pyrazolyl analog () was synthesized by reacting ethyl 2-cyano-3,3-dimethylthioacrylate with a hydrazinocarbonylpyrazole intermediate, highlighting the role of cyanoacrylates in pyrazole functionalization.

Physical and Chemical Properties

- Solubility: Ethyl esters (target, ) improve solubility in ethanol or DMSO compared to carboxylic acids ().

- Crystallography: The target’s analog () crystallizes in a monoclinic system (space group P21/c), while phenyl-substituted derivatives () exhibit varied hydrogen-bonding motifs affecting packing density.

- Thermal Stability : Trifluoromethyl groups () increase thermal resistance due to strong C-F bonds.

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution at the 5-amino group of the pyrazole core. A common method involves reacting 5-amino-3-methylthio-1H-pyrazole-4-carboxylate derivatives with methylating agents (e.g., methyl iodide) under basic conditions. Optimization includes controlling temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yields (>75%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- ¹H-NMR : Identifies proton environments (e.g., methylthio group at δ ~2.5 ppm, ethyl ester protons at δ ~4.2–1.3 ppm).

- FTIR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups.

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 244). Elemental analysis (C, H, N, S) ensures stoichiometric purity (±0.3% theoretical values) .

Q. How can researchers design initial pharmacological activity screens for this compound?

Use in vitro assays to evaluate bioactivity:

- Analgesic Activity : Tail-flick or acetic acid-induced writhing tests in rodent models.

- Anti-inflammatory Potential : Carrageenan-induced paw edema assay, measuring COX-2 inhibition via ELISA. Include positive controls (e.g., ibuprofen) and dose-response curves (10–100 mg/kg). Monitor ulcerogenicity in gastric mucosa histopathology .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in pyrazole derivatives like this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is essential. Key steps:

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker CCD diffractometer.

- Refinement : Apply anisotropic displacement parameters and constrain H-atoms. Analyze intermolecular interactions (e.g., N–H···O hydrogen bonds) using Mercury CSD. Example: Triclinic P1 space group with a = 5.36 Å, b = 8.62 Å, c = 13.16 Å .

Q. How do substituents at the pyrazole 4-position influence reaction outcomes in derivative synthesis?

Steric and electronic effects dictate isomer ratios. For example:

- Electron-withdrawing groups (e.g., –CF₃) increase electrophilicity at C-4, favoring nucleophilic attack.

- Bulky substituents (e.g., aryl rings) may sterically hinder reactions, requiring polar aprotic solvents (DMF) to enhance reactivity. Monitor reaction progress via TLC and adjust molar ratios (1:1.2 substrate:reagent) to optimize yields .

Q. How should researchers address contradictions in spectral or crystallographic data?

- Cross-Validation : Compare NMR/IR data with DFT-calculated spectra (e.g., Gaussian09, B3LYP/6-31G* basis set).

- Crystallographic Redundancy : Collect multiple datasets (e.g., at 100 K and 296 K) to assess thermal motion artifacts.

- Alternative Techniques : Use HSQC/HMBC NMR to resolve ambiguous proton-carbon correlations .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Perform density functional theory (DFT) calculations:

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive regions (e.g., amino group as a H-bond donor). Validate with experimental UV-Vis spectra (λmax ~270 nm in ethanol) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.